BENGHE Foundational & Exploratory

Check Availability & Pricing

physicochemical properties of 6-Amino-2-
bromo-3-fluoro-benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

6-Amino-2-bromo-3-fluoro-benzoic
Compound Name: _
acid

Cat. No.: B1529166

An In-depth Technical Guide to the Physicochemical Properties of 6-Amino-2-bromo-3-fluoro-
benzoic acid

Introduction: A Strategic Building Block in Medicinal
Chemistry

6-Amino-2-bromo-3-fluoro-benzoic acid is a polysubstituted aromatic carboxylic acid. Its
unique arrangement of an amino group, a bromine atom, a fluorine atom, and a carboxylic acid
on a benzene ring makes it a compound of significant interest for researchers in drug discovery
and synthetic chemistry. The strategic placement of these functional groups offers multiple
reaction sites and modulates the electronic and steric properties of the molecule, positioning it
as a versatile scaffold for the synthesis of complex pharmaceutical intermediates.

The incorporation of fluorine is a well-established strategy in medicinal chemistry to enhance
metabolic stability, binding affinity, and lipophilicity of drug candidates.[1] Similarly, the amino
and carboxylic acid groups provide handles for peptide coupling and other derivatizations,
while the bromine atom can be utilized in cross-coupling reactions to build molecular
complexity.[2][3] This guide provides a comprehensive overview of the known and predicted
physicochemical properties of 6-Amino-2-bromo-3-fluoro-benzoic acid, alongside detailed
experimental protocols for its thorough characterization. While experimental data for this
specific isomer is limited, we will draw upon data from structurally related isomers and
established principles to provide a robust framework for its evaluation.
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Section 1: Core Physicochemical Profile

A foundational understanding of a compound's physicochemical properties is paramount for its
application in research and development. These parameters influence everything from reaction
kinetics to biological absorption and distribution.

Structural and Molecular Data

The fundamental identity of 6-Amino-2-bromo-3-fluoro-benzoic acid is defined by its
structure and resulting molecular properties.

Property Value Source

6-Amino-2-bromo-3-fluoro-

IUPAC Name ) ) N/A
benzoic acid

CAS Number 1623461-06-2

Molecular Formula C7HsBrFNO:2

Molecular Weight 234.02 g/mol

) C1=CC(=C(C(=CIN)C(=0O)O)F

Canonical SMILES [4]
)Br
NUEJVMJIQKLRHCO-

InChl Key [4]

UHFFFAOYSA-N

Predicted Physicochemical Properties

Due to a scarcity of published experimental data for this specific isomer, the following
properties are predicted based on its chemical structure and data from closely related isomers,
such as 6-Amino-3-bromo-2-fluorobenzoic acid.[2] These values serve as crucial estimates for
experimental design.
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Significance in Drug

Property Predicted Value
Development
Influences purification methods
Boiling Point ~335°C (distillation) and thermal
stability.
_ Important for formulation and
Density ~1.8 g/cm?3 ) )
process chemistry calculations.
] A key parameter for safety and
Flash Point ~161 °C )
handling procedures.
Indicates moderate lipophilicity,
affecting membrane
LogP ~1.87

permeability and solubility.[2]
[5]

Section 2: Experimental Determination of Key
Properties

To move beyond prediction, rigorous experimental characterization is essential. The following
sections detail the causality behind experimental choices and provide robust, self-validating
protocols for determining the most critical physicochemical parameters for a drug candidate.

Aqueous Solubility

Expertise & Experience: Solubility is a critical determinant of a drug's bioavailability. Poor
agueous solubility can terminate the development of an otherwise promising compound. The
protocol described here follows a standard "excess solid" approach, which is considered a gold
standard for generating high-quality thermodynamic solubility data.[6] The inclusion of acidic
and basic solutions is crucial as the compound possesses both a basic amino group and an
acidic carboxylic acid group, making its solubility highly pH-dependent.

Experimental Protocol: Thermodynamic Solubility Assessment

e Preparation: Prepare 100 mL solutions of deionized water, 5% w/v Hydrochloric Acid (HCI),
and 5% w/v Sodium Hydroxide (NaOH).
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Sample Addition: To three separate 1.5 mL vials, add approximately 5-10 mg of 6-Amino-2-
bromo-3-fluoro-benzoic acid. Record the exact weight.

Solvent Addition: Add 1.0 mL of each respective solvent (water, 5% HCI, 5% NaOH) to the
vials.

Equilibration: Seal the vials and place them on a rotator or shaker in a temperature-
controlled environment (e.g., 25 °C) for 24 hours. This duration is critical to ensure the
system reaches thermodynamic equilibrium.

Phase Separation: Centrifuge the vials at 10,000 x g for 15 minutes to pellet the excess,
undissolved solid.

Quantification: Carefully remove an aliquot of the supernatant from each vial. Analyze the
concentration of the dissolved compound using a validated High-Performance Liquid
Chromatography (HPLC) method with a UV detector. A calibration curve with known
concentrations must be used for accurate quantification.

Result Expression: Express solubility in mg/mL or pg/mL. The observation of increased
solubility in 5% HCI would confirm the basic nature of the amino group, while solubility in 5%
NaOH would confirm the acidic nature of the carboxylic acid.[7]

Trustworthiness: This protocol is self-validating. The 24-hour equilibration period ensures that
the measured solubility is the true thermodynamic value, not a kinetically trapped one. The use
of HPLC for quantification provides high specificity and accuracy, and visual confirmation of
undissolved solid at the end of the experiment confirms that a saturated solution was achieved.

Workflow Visualization:
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Caption: Thermodynamic solubility determination workflow.

Acid Dissociation Constant (pKa)
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Expertise & Experience: The pKa value dictates the ionization state of a molecule at a given
pH.[8] This is critical for predicting its behavior in different physiological compartments (e.qg.,
stomach vs. intestine), its solubility, and its ability to bind to target proteins. Given that our
compound is amphoteric (containing both acidic and basic groups), a potentiometric titration is
the most direct and precise method for determining both pKa values.[9] This method measures
the change in pH of a solution upon the addition of a titrant, allowing for the direct observation
of ionization events.

Experimental Protocol: Potentiometric Titration for pKa Determination

o System Setup: Calibrate a pH meter with at least two standard buffer solutions (e.g., pH 4.0
and 7.0).

o Sample Preparation: Accurately weigh and dissolve a known amount of the compound (e.g.,
10-20 mg) in a known volume (e.g., 50 mL) of a co-solvent system (e.g., 50:50
methanol:water) to ensure complete dissolution.

 Acidic Titration: Begin titrating the solution with a standardized solution of HCI (e.g., 0.1 M),
adding small, precise increments (e.g., 0.05 mL). Record the pH after each addition.
Continue the titration until the pH drops significantly and stabilizes. This will determine the
pKa of the basic amino group.

» Basic Titration: In a separate experiment, titrate a fresh sample solution with a standardized
solution of NaOH (e.g., 0.1 M), again recording the pH after each incremental addition.
Continue until the pH rises significantly and stabilizes. This will determine the pKa of the
acidic carboxylic acid group.

o Data Analysis: Plot the pH (y-axis) versus the volume of titrant added (x-axis) to generate
titration curves. The pKa values correspond to the pH at the half-equivalence points. The
equivalence points are identified as the points of maximum slope on the curve (inflection
points), which are most easily found by examining the first derivative of the titration curve.[8]

Trustworthiness: The protocol's reliability is ensured by the use of a calibrated pH meter and
standardized titrants. Performing both acidic and basic titrations provides a complete picture of
the compound's ionizable groups. The pKa is determined from the inflection point of the titration
curve, a fundamental chemical principle, making the result highly robust.
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Workflow Visualization:
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Caption: Potentiometric titration workflow for pKa determination.

Octanol-Water Partition Coefficient (LogP)
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Expertise & Experience: The LogP value is the measure of a compound's lipophilicity, which is
a key predictor of its ability to cross cell membranes.[5][10] While the traditional shake-flask
method is reliable, it can be labor-intensive.[11] The HPLC-based method described here offers
a more efficient alternative that is well-suited for drug discovery settings.[12][13] It correlates a
compound's retention time on a reverse-phase column with the known LogP values of a set of
standard compounds.

Experimental Protocol: HPLC-Based LogP Determination

o Standard Preparation: Prepare solutions of at least five reference compounds with known
LogP values that span the expected range of the test compound (e.g., LogP 0 to 4).

e HPLC Method:
o Column: C18 reverse-phase column.

o Mobile Phase: An isocratic mixture of an aqueous buffer (e.g., phosphate buffer, pH 7.4)
and an organic solvent (e.g., methanol or acetonitrile). The exact ratio should be optimized
to achieve good retention and peak shape for all compounds.

o Detection: UV detector set to a wavelength where the test compound and standards
absorb.

» Calibration Curve: Inject each standard compound individually and record its retention time
(t_R_). Calculate the capacity factor (k') for each standard using the formula: k' = (t_ R_ - to) /
to, where to is the column dead time (determined by injecting a non-retained compound like
uracil). Plot the known LogP values of the standards (y-axis) against their corresponding
log(k’) values (x-axis). This creates the calibration curve.

o Sample Analysis: Inject the 6-Amino-2-bromo-3-fluoro-benzoic acid solution onto the
same HPLC system under identical conditions and record its retention time.

e LogP Calculation: Calculate the log(k’) for the test compound. Using the linear regression
equation from the calibration curve, determine the LogP value of the test compound.

Trustworthiness: The validity of this method relies on the quality of the calibration. Using a
sufficient number of standards with well-documented LogP values ensures a robust correlation.
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The method is internally consistent; the retention of the unknown is directly compared against
knowns within the same analytical run, minimizing systematic error.

Workflow Visualization:
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Caption: HPLC-based workflow for LogP determination.

Section 3: Spectroscopic and Spectrometric
Characterization

Spectroscopic analysis provides an unambiguous confirmation of the molecular structure and is
a primary tool for purity assessment.

¢ Nuclear Magnetic Resonance (NMR) Spectroscopy:

o H NMR: The proton NMR spectrum is expected to show distinct signals for the two
aromatic protons and the protons of the amino group. The chemical shifts and coupling
patterns will be influenced by the electron-withdrawing effects of the bromine, fluorine, and
carboxylic acid groups.[2] The amino protons may appear as a broadened signal due to
exchange.[2]

o 18C NMR: The carbon NMR will display seven distinct signals corresponding to the seven
carbon atoms in the molecule. The carbon attached to the fluorine atom will exhibit a
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characteristic large one-bond C-F coupling.

e Infrared (IR) Spectroscopy: The IR spectrum will provide confirmation of the key functional
groups. Characteristic absorption bands are expected for the carboxylic acid O-H stretch
(broad, ~2500-3300 cm~1), the C=0 stretch (~1650-1750 cm~1), and the N-H stretches of the
amino group (~3200-3500 cm~1).[2]

e Mass Spectrometry (MS): Mass spectrometric analysis will confirm the molecular weight. The
high-resolution mass spectrum should show the molecular ion peak at m/z 234.02. A key
feature will be the characteristic isotopic pattern of bromine (°Br and 8!Br in an approximate
1:1 ratio), resulting in two molecular ion peaks separated by 2 mass units.[2]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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bromo-3-fluoro-benzoic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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